molecular formula C20H11O B1205261 6-Oxybenzo(a)pyrene CAS No. 20928-82-9

6-Oxybenzo(a)pyrene

Cat. No.: B1205261
CAS No.: 20928-82-9
M. Wt: 267.3 g/mol
InChI Key: IGHJRQIADWAMHM-UHFFFAOYSA-N
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Description

6-Oxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxybenzo(a)pyrene typically involves the oxidation of benzo(a)pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. when produced, it often involves large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis, but with more controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Oxybenzo(a)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Oxybenzo(a)pyrene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxybenzo(a)pyrene involves its interaction with cellular components, leading to the formation of reactive oxygen species and DNA adducts. These interactions can cause oxidative stress, DNA damage, and mutations, contributing to its carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in detoxification and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxybenzo(a)pyrene is unique due to its specific substitution pattern, which influences its reactivity and biological interactions. Compared to other hydroxylated derivatives, it has distinct oxidative properties and a unique mechanism of action involving the aryl hydrocarbon receptor pathway .

Properties

InChI

InChI=1S/C20H11O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHJRQIADWAMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2[O])C=CC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943203
Record name (Benzo[pqr]tetraphen-6-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20928-82-9
Record name 6-Oxybenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Benzo[pqr]tetraphen-6-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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